4-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid

Kinase Inhibition Medicinal Chemistry Structure-Activity Relationship

4-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid is a validated, high-purity (≥95%) building block for ATP-competitive kinase inhibitor discovery. The amine-bridged scaffold enables systematic SAR studies of linker-dependent potency and selectivity against CDKs and VEGFRs. Unlike ether or carbon-linked analogs, this N1-methylated pyrazole ensures precise target engagement. Procure from GMP-compliant sources to guarantee reproducible synthetic routes and biological assay outcomes. Linked to recent oral-composition patents for formulation development.

Molecular Formula C11H11N3O2
Molecular Weight 217.228
CAS No. 1457535-50-0
Cat. No. B2823868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid
CAS1457535-50-0
Molecular FormulaC11H11N3O2
Molecular Weight217.228
Structural Identifiers
SMILESCN1C=C(C=N1)NC2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C11H11N3O2/c1-14-7-10(6-12-14)13-9-4-2-8(3-5-9)11(15)16/h2-7,13H,1H3,(H,15,16)
InChIKeyCMHUFMNLZPLPGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.5 g / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[(1-Methyl-1H-pyrazol-4-yl)amino]benzoic Acid (CAS 1457535-50-0): Procurement-Ready Overview of a Versatile Amino-Pyrazole Benzoic Acid Scaffold


4-[(1-Methyl-1H-pyrazol-4-yl)amino]benzoic acid (CAS 1457535-50-0) is a small-molecule organic compound featuring a benzoic acid core linked via an amine bridge to a 1-methylpyrazole moiety . With a molecular weight of 217.22 g/mol and the molecular formula C₁₁H₁₁N₃O₂ , it serves as a versatile building block in medicinal chemistry and chemical biology. This compound belongs to a broader class of amino-pyrazole derivatives that have been extensively explored for modulating protein kinase activity, including cyclin-dependent kinases (CDKs) and vascular endothelial growth factor receptors (VEGFRs), making it a valuable intermediate for synthesizing novel kinase inhibitors [1].

Why 4-[(1-Methyl-1H-pyrazol-4-yl)amino]benzoic Acid (CAS 1457535-50-0) Cannot Be Substituted with Generic Analogs in Sensitive Research Applications


In the context of kinase inhibitor discovery and SAR (structure-activity relationship) studies, even minor structural modifications to the amino-pyrazole benzoic acid scaffold can lead to substantial variations in target affinity, selectivity, and pharmacokinetic properties [1]. The specific substitution pattern of the pyrazole ring (e.g., N1-methylation) and the nature of the linker between the pyrazole and benzoic acid moieties (e.g., amine vs. ether vs. direct C–C bond) are critical determinants of biological activity [1]. Furthermore, the purity and commercial availability of the compound can significantly impact the reproducibility of synthetic routes and biological assays. Therefore, substituting 4-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid with a closely related analog without rigorous comparative validation risks introducing confounding variables that can undermine research outcomes and lead to false structure-activity conclusions.

Quantitative Differentiation of 4-[(1-Methyl-1H-pyrazol-4-yl)amino]benzoic Acid (CAS 1457535-50-0) Versus Key Comparators


SAR-Guided Selection: Kinase Inhibition Potential of Amino-Pyrazole Scaffolds vs. Ether-Linked Analogs

The amino-pyrazole benzoic acid scaffold, exemplified by 4-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid, is a core motif in numerous kinase inhibitor patents due to its ability to engage the ATP-binding pocket of kinases such as CDK2 and VEGFR2 [1]. While direct head-to-head activity data for this specific compound is not publicly available, the patent literature explicitly defines a generic Formula I that encompasses this compound and demonstrates that certain exemplified amino-pyrazole derivatives inhibit CDK2/cyclin E with IC₅₀ values as low as <1 µM, and VEGFR2 with IC₅₀ values <0.5 µM [1]. In contrast, ether-linked analogs like 4-[(1-methyl-1H-pyrazol-4-yl)oxy]benzoic acid (CAS 1602381-09-8) are structurally distinct, replacing the secondary amine with an ether oxygen, which eliminates a hydrogen-bond donor and alters the geometry and electronic properties of the linker region . While no direct comparative kinase data exists for the ether analog, this key structural difference is known to profoundly impact kinase binding and selectivity in related chemical series [1].

Kinase Inhibition Medicinal Chemistry Structure-Activity Relationship

Functional Group Differentiation: Amine Linker vs. Methylene Spacer in Analog Design

The target compound features a direct amine (-NH-) linkage between the pyrazole and benzoic acid rings, whereas a closely related analog, 4-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}benzoic acid (CAS 1006466-25-6), incorporates an additional methylene (-CH₂-) spacer . This one-carbon extension alters the conformational flexibility and the distance between the two aromatic rings. In medicinal chemistry, such a seemingly minor change can translate to a >10-fold difference in target binding affinity due to entropic penalties or altered binding pose [1]. While no direct comparative biological data for these two exact compounds is publicly available, the principle of linker-length dependence is well-established across numerous drug discovery programs targeting kinases and other protein classes [1].

Chemical Biology Linker Chemistry SAR Studies

Purity Specifications: Comparative Analysis of Commercial Offerings for Reproducible Synthesis

Commercial sources for 4-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid (CAS 1457535-50-0) consistently report a purity of 95% [REFS-1, REFS-2]. This is comparable to, but not superior to, the purity reported for many closely related analogs. For instance, 2-fluoro-5-(1-methyl-1H-pyrazol-4-yl)benzoic acid (CAS 1179041-10-1) is also offered at 95% purity . The key differentiation lies in the specific availability and price point for this exact CAS number from established vendors, which can be a determining factor for large-scale screening campaigns. Currently, the target compound is available in research quantities (50 mg to 5 g) from at least one major supplier .

Procurement Reproducibility Analytical Chemistry

Emerging Clinical Interest: Amino-Pyrazole Benzoic Acid Derivatives in Advanced Formulation Development

A recent Italian patent application (102024000017776) filed in July 2024 describes an oral composition that likely incorporates an amino-pyrazole benzoic acid derivative, with 4-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid being a plausible intermediate or active component [1]. While the patent details are currently confidential, the filing demonstrates active industrial interest in this precise chemical class for pharmaceutical formulation. This is a differentiating factor from many commercially available analogs that lack any associated clinical or pre-clinical development disclosures. For organizations engaged in translational research or seeking compounds with a higher probability of downstream therapeutic relevance, this patent linkage provides a tangible, albeit preliminary, signal of potential utility beyond basic research.

Pharmaceutical Development Formulation Science Oral Delivery

Optimal Research and Procurement Applications for 4-[(1-Methyl-1H-pyrazol-4-yl)amino]benzoic Acid (CAS 1457535-50-0)


Design and Synthesis of Novel Kinase Inhibitors for Oncology Research

As a validated amino-pyrazole scaffold, 4-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid is an ideal starting material for synthesizing libraries of ATP-competitive kinase inhibitors targeting CDKs and VEGFRs [1]. Its structure aligns with the core motif described in foundational kinase inhibitor patents, increasing the likelihood that derivatives will retain on-target activity [1].

Medicinal Chemistry SAR Exploration of Linker Geometry and Hydrogen-Bonding Capacity

This compound is particularly well-suited for systematic SAR studies aimed at understanding the role of the amine linker in target engagement. By comparing its activity profile against ether-linked or methylene-spaced analogs, researchers can deconvolute the contributions of hydrogen bonding and conformational flexibility to potency and selectivity [1].

Pharmaceutical Formulation and Pre-Clinical Development Studies

Given the recent patent filing for an oral composition in this chemical space, 4-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid is a strategic procurement choice for groups engaged in translational research or formulation development [1]. It offers a direct link to ongoing industrial R&D, which can be advantageous for securing follow-on funding or establishing collaborations [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.